molecular formula C17H15NO4 B15144908 N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3

N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3

Cat. No.: B15144908
M. Wt: 300.32 g/mol
InChI Key: WRBSZMMWHCAUKD-FIBGUPNXSA-N
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Description

N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 is a deuterated derivative of N-[2-(o-Methoxyphenoxy)ethyl]phthalimide (CAS: 26646-63-9), a key intermediate in synthesizing Carvedilol, a non-selective β-blocker used to treat congestive heart failure . The parent compound features a phthalimide core linked to a 2-(o-methoxyphenoxy)ethyl group. Deuterium labeling (-d3) typically involves substitution of hydrogen atoms with deuterium at specific positions (e.g., methoxy or ethyl groups) to enhance metabolic stability or enable pharmacokinetic tracking in drug development studies .

Properties

Molecular Formula

C17H15NO4

Molecular Weight

300.32 g/mol

IUPAC Name

2-[2-[2-(trideuteriomethoxy)phenoxy]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C17H15NO4/c1-21-14-8-4-5-9-15(14)22-11-10-18-16(19)12-6-2-3-7-13(12)17(18)20/h2-9H,10-11H2,1H3/i1D3

InChI Key

WRBSZMMWHCAUKD-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Scientific Research Applications

N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 is a deuterated form of N-[2-(o-methoxyphenoxy)ethyl]phthalimide, finding use in chemical and pharmaceutical research . In this compound, three hydrogen atoms are replaced by deuterium, which enhances the precision of tracking metabolic pathways, interactions, and reaction mechanisms .

Scientific Research Applications

This compound has a wide array of applications in scientific research:

  • Chemistry It serves as a synthetic intermediate in preparing various organic compounds, including agrochemicals and pharmaceuticals.
  • Biology The compound is utilized in studies involving enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms.
  • Medicine It is employed in developing new therapeutic agents, particularly in treating metabolic diseases and cardiovascular conditions.
  • Industry this compound is used in producing specialty chemicals and materials, contributing to advancements in various industrial processes.

Use as a Tracer

The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and quantification of the compound. It is particularly useful for studying the compound’s behavior in biological systems and understanding its pharmacokinetics . This detailed information aids in optimizing synthetic processes, evaluating drug efficacy, and investigating potential therapeutic applications .

Synthesis of Carvedilol

One notable application of this compound is its role as an intermediate in the synthesis of Carvedilol, a nonselective β-adrenergic blocker with α1-blocking activity . Carvedilol is an antihypertensive used in the treatment of congestive heart failure . N-[2-(o-Methoxyphenoxy) ethyl] phthalimide is a synthetic intermediate useful in the synthesis of Carvedilol .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structure: Chlorine substituent at the 3-position of the phthalimide core and a phenyl group instead of the 2-(o-methoxyphenoxy)ethyl chain .
  • Application : Primarily used in polymer synthesis (e.g., polyimides) rather than pharmaceuticals. Its chlorinated structure enhances reactivity in polymerization but reduces biocompatibility compared to the methoxy-substituted analogue .

N-(2-Methoxyethyl)phthalimide

  • Structure: Lacks the o-methoxyphenoxy group, featuring a simpler 2-methoxyethyl chain. Crystallographic studies reveal a planar phthalimide unit and a mirror-symmetric methoxyethyl group .
  • Application: Investigated for medicinal properties, though specific therapeutic uses are less defined compared to the Carvedilol intermediate.

Phthalimide N-Oxyl (PINO)

  • Structure: Oxidized phthalimide derivative with an N-oxyl radical. No alkyl or aryl substituents on the nitrogen .
  • Application: Used as an electrocatalyst for organic oxidations (e.g., alcohol-to-ketone transformations). Unlike N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3, PINO’s redox-active properties make it unsuitable as a synthetic intermediate but valuable in sustainable chemistry .

α-Phthalimidopropiophenone

  • Structure: Phthalimide linked to a propiophenone moiety.
  • Application : A controlled substance analogue with stimulant effects, highlighting how structural modifications (e.g., ketone addition) can drastically shift biological activity from therapeutic to psychoactive .

Comparative Data Table

Compound Molecular Formula Key Substituents Primary Application Notable Properties
This compound C₁₇H₁₃D₃NO₄ 2-(o-Methoxyphenoxy)ethyl, deuterated Carvedilol synthesis Enhanced metabolic stability
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 3-chloro, phenyl Polyimide monomer High reactivity, low solubility
N-(2-Methoxyethyl)phthalimide C₁₁H₁₁NO₃ 2-methoxyethyl Medicinal research Planar crystal structure
PINO C₈H₄NO₂ N-oxyl radical Electrocatalysis Redox-active, short-lived
α-Phthalimidopropiophenone C₁₆H₁₃NO₃ Propiophenone Forensic studies Psychoactive, regulated

Key Research Findings

  • Synthetic Utility: this compound’s non-deuterated counterpart is critical in Carvedilol production, with optimized purity (>99%) for industrial scalability . In contrast, 3-chloro-N-phenyl-phthalimide requires stringent purification for polymer-grade applications .
  • Metabolic Stability: Deuterated phthalimides are preferred in drug development for their reduced CYP450 metabolism, whereas non-deuterated analogues like N-(2-methoxyethyl)phthalimide may exhibit faster clearance .
  • Electrochemical Behavior: PINO’s catalytic efficiency (turnover frequency >100 h⁻¹) contrasts with the inertness of this compound in redox reactions, underscoring the impact of substituents on functionality .

Biological Activity

N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of phthalimide, characterized by the presence of an o-methoxyphenoxyethyl group. The compound's molecular formula is C16H17N1O3C_{16}H_{17}N_{1}O_{3}, and it has a molecular weight of approximately 285.31 g/mol. Its structure can be represented as follows:

N 2 o Methoxyphenoxy ethyl phthalimide d3\text{N 2 o Methoxyphenoxy ethyl phthalimide d3}

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, particularly in cardiovascular and neurological contexts.

Cardiovascular Effects

One notable application of this compound is its role as an intermediate in the synthesis of Carvedilol, a nonselective β-adrenergic blocker with α1-blocking activity. Carvedilol is widely used for treating hypertension and congestive heart failure, demonstrating significant efficacy in managing cardiovascular conditions .

Table 1: Pharmacological Profile of Carvedilol

PropertyValue
Mechanism of ActionNonselective β-blocker
IndicationsHypertension, Heart Failure
Side EffectsDizziness, Fatigue
Dosage FormsOral

Neurological Activity

Research indicates that compounds similar to this compound may have neuroprotective properties. For instance, studies on phthalimide derivatives have shown potential in modulating neurotransmitter systems and exhibiting antidepressant-like effects through selective receptor interactions .

Antiviral Activity

Recent investigations into phthalimide-linked compounds have revealed antiviral properties against viruses such as HIV and COVID-19. These studies demonstrated that certain derivatives could inhibit viral replication effectively while exhibiting low cytotoxicity in vitro .

Table 2: Antiviral Activity Data

CompoundVirusIC50 (µM)Cytotoxicity (CC50 µM)
Phthalimide Derivative ACOVID-1990>100
Phthalimide Derivative BHIV50>80

Case Study 1: Efficacy in Hypertension Management

A clinical study assessed the efficacy of Carvedilol in patients with hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure over a 12-week treatment period compared to placebo controls. The study highlighted the importance of β-blockers in managing cardiovascular diseases effectively.

Case Study 2: Neuroprotective Effects

In an animal model for depression, a derivative of this compound was administered to assess its antidepressant-like effects. The results showed that the compound significantly reduced immobility time in the forced swimming test, suggesting potential antidepressant properties similar to established treatments .

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